

Infigratinib-Boc chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Infigratinib-Boc*

Cat. No.: *B12379932*

[Get Quote](#)

Infigratinib-Boc: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for **Infigratinib-Boc**, a key derivative of the potent fibroblast growth factor receptor (FGFR) inhibitor, Infigratinib. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Structure and Properties

Infigratinib-Boc is a derivative of Infigratinib where the ethyl group on the piperazine ring is replaced with a tert-butoxycarbonyl (Boc) protecting group. This modification is often utilized in synthetic chemistry to temporarily mask the secondary amine, allowing for selective reactions at other sites of the molecule.

Chemical Structure:

 Infigratinib-Boc Chemical Structure

Image Caption: Chemical structure of **Infigratinib-Boc**.

Table 1: Physicochemical Properties of **Infigratinib-Boc** and Infigratinib

Property	Infigratinib-Boc	Infigratinib
IUPAC Name	tert-butyl 4-((4-((3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methylureido)pyrimidin-6-yl)amino)phenyl)piperazine-1-carboxylate	3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-(6-((4-(4-ethylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)-1-methylurea[1]
CAS Number	2504949-83-9	872511-34-7
Molecular Formula	C ₂₉ H ₃₅ Cl ₂ N ₇ O ₅	C ₂₆ H ₃₁ Cl ₂ N ₇ O ₃ [2]
Molecular Weight	632.54 g/mol	560.47 g/mol [2]
Appearance	White to off-white powder (predicted)	White to off-white powder[3]
Melting Point	Not available	190-198°C[3]
Solubility	DMSO: 100 mg/mL (158.09 mM)	DMSO: 12 mg/mL (21.41 mM); Water: < 0.1 mg/mL (insoluble)
pKa	Not available	Not available

Note: Some physicochemical properties of **Infigratinib-Boc** are not readily available in the literature and are predicted based on the properties of Infigratinib and the chemical nature of the Boc protecting group.

Mechanism of Action: Targeting the FGFR Signaling Pathway

Infigratinib is a potent and selective ATP-competitive inhibitor of FGFR tyrosine kinases, particularly FGFR1, FGFR2, and FGFR3.[1][4] These receptors play a crucial role in cell proliferation, differentiation, migration, and angiogenesis. Aberrant activation of the FGFR signaling pathway, through mutations, gene fusions, or amplifications, is a known driver in various cancers. Infigratinib binds to the ATP-binding pocket of the FGFR, thereby blocking its

kinase activity and inhibiting downstream signaling cascades. This ultimately leads to a reduction in tumor cell proliferation and survival.[2]

Below is a diagram illustrating the FGFR signaling pathway and the inhibitory action of Infigratinib.

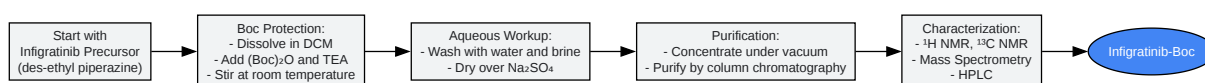
Diagram Caption: FGFR signaling pathway and the inhibitory action of Infigratinib.

Experimental Protocols

Synthesis of Infigratinib-Boc

A plausible synthetic route to **Infigratinib-Boc** involves the protection of the piperazine nitrogen of a suitable precursor with a Boc group. The following is a generalized protocol based on the known synthesis of Infigratinib and standard Boc-protection procedures.

Experimental Workflow:



[Click to download full resolution via product page](#)

Diagram Caption: General workflow for the synthesis of **Infigratinib-Boc**.

Detailed Methodology:

- **Precursor Synthesis:** The synthesis would commence with a precursor molecule structurally similar to Infigratinib but lacking the ethyl group on the piperazine ring. The synthesis of this precursor would follow the general principles outlined for the synthesis of 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(piperazin-1-yl)phenylamino]-pyrimidin-4-yl}-1-methyl-urea.
- **Boc Protection:**
 - Dissolve the des-ethyl-Infigratinib precursor (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM).

- To this solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA, 1.2 equivalents).
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup and Purification:
 - Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure **Infigratinib-Boc**.
- Characterization:
 - Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).

Analytical Method for Infigratinib-Boc

An RP-HPLC method can be developed for the analysis of **Infigratinib-Boc**, adapted from methods used for Infigratinib. Given the lability of the Boc group under certain conditions (e.g., strong acids), method development should focus on using milder mobile phase additives.

Table 2: Proposed RP-HPLC Method Parameters for **Infigratinib-Boc** Analysis

Parameter	Recommended Condition
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase	A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient	Start with a suitable ratio of A:B (e.g., 70:30) and ramp up the concentration of B over 15-20 minutes.
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for Infigratinib-Boc)
Injection Volume	10 µL

Experimental Protocol:

- **Standard Solution Preparation:** Prepare a stock solution of **Infigratinib-Boc** in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a concentration of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
- **Sample Preparation:** Dissolve the sample containing **Infigratinib-Boc** in the mobile phase to achieve a concentration within the calibration range.
- **Chromatographic Analysis:**
 - Equilibrate the HPLC system with the initial mobile phase composition.
 - Inject the standard and sample solutions.
 - Record the chromatograms and determine the retention time and peak area of **Infigratinib-Boc**.

- **Method Validation:** Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Considerations for Mass Spectrometry (MS) Detection:

When using LC-MS for the analysis of **Infigratinib-Boc**, it is important to be aware of the potential for in-source fragmentation, where the Boc group may be cleaved. This can lead to the observation of a peak corresponding to the deprotected Infigratinib. Optimization of MS parameters, such as using a softer ionization technique or lower fragmentor voltage, may be necessary to minimize this effect.

Conclusion

This technical guide provides a foundational understanding of **Infigratinib-Boc**, a key derivative in the development of FGFR-targeted therapies. The information on its chemical structure, properties, mechanism of action, and detailed experimental protocols for its synthesis and analysis is intended to support further research and development in this important area of oncology. As with any chemical synthesis and analysis, appropriate safety precautions and adherence to laboratory best practices are essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Discovery of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), a potent and selective inhibitor of the fibroblast growth factor receptor family of receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Infigratinib | C₂₆H₃₁Cl₂N₇O₃ | CID 53235510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Infigratinib-Boc chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379932#infigratinib-boc-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com